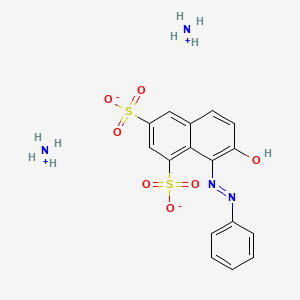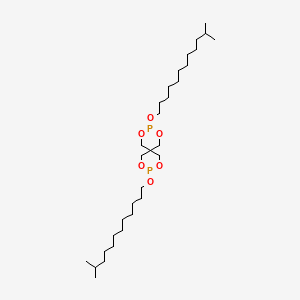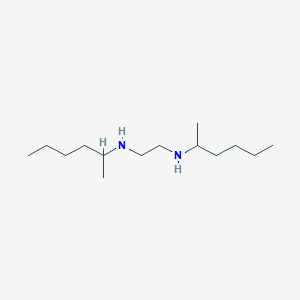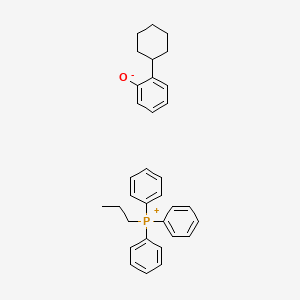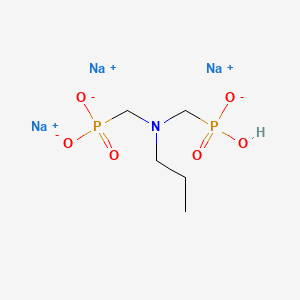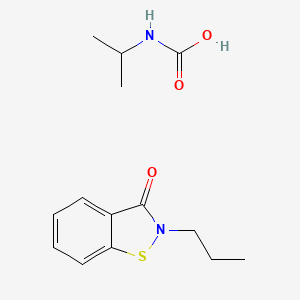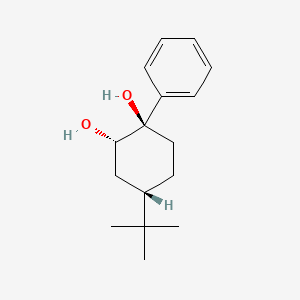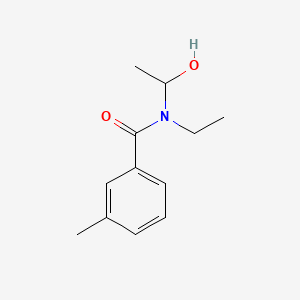
N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide: is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring an ethyl group, a hydroxyethyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide typically begins with 3-methylbenzoic acid, ethylamine, and ethylene oxide.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or iron(III) chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-Ethyl-N-(1-hydroxyethyl)aniline
- N-Ethyl-N-(1-hydroxyethyl)ethylenediamine
- N-Ethyl-N-(1-hydroxyethyl)phthalimide
Uniqueness:
- N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide is unique due to the presence of the 3-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity.
- The combination of the ethyl, hydroxyethyl, and methyl groups provides a distinct steric and electronic environment, affecting its interactions with molecular targets.
Propriétés
Numéro CAS |
72236-20-5 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-ethyl-N-(1-hydroxyethyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-4-13(10(3)14)12(15)11-7-5-6-9(2)8-11/h5-8,10,14H,4H2,1-3H3 |
Clé InChI |
SUQIPLOWXQNBJN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)O)C(=O)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


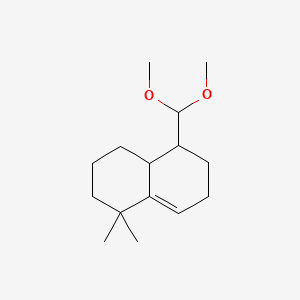

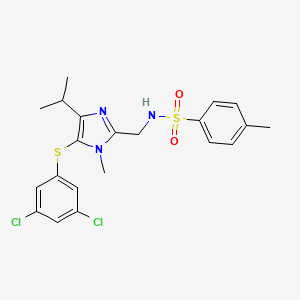
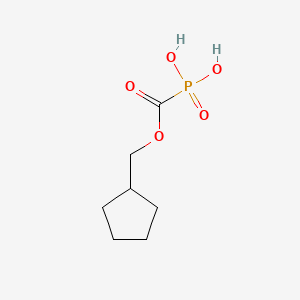

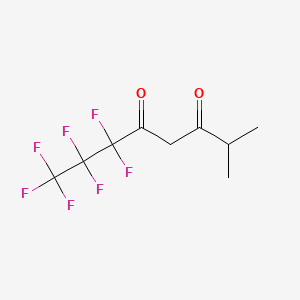
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)
